2-bromo-N-(4-butylphenyl)acetamide

Description

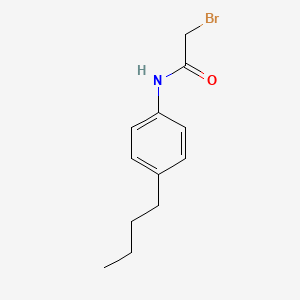

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-butylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13/h5-8H,2-4,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIQZVLJCUNXJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Bromo-N-(4-butylphenyl)acetamide

The construction of the target molecule, this compound, is typically achieved through a multi-step sequence starting from commercially available precursors. The key steps involve the formation of an amide bond and the introduction of a bromine atom onto the aromatic ring.

Two primary retrosynthetic pathways are considered for the synthesis of this compound. The sequence of the acylation and bromination steps is crucial for the successful synthesis and regiochemical control.

One common strategy involves the initial acylation of a substituted aniline (B41778) followed by bromination. For instance, 4-butylaniline (B89568) can be acetylated to form N-(4-butylphenyl)acetamide. The purpose of this initial acetylation is to deactivate the benzene (B151609) ring. quora.com The lone pair of electrons on the nitrogen atom of the acetamide (B32628) group participates in resonance with the carbonyl group, which reduces its activating effect on the benzene ring compared to a simple amino group. quora.com This moderation prevents polybromination and directs the incoming electrophile (bromine) primarily to the ortho and para positions. Since the para position is already occupied by the butyl group, bromination occurs at the ortho position.

An alternative, and often more direct, approach involves the acylation of a pre-brominated aniline. The synthesis may begin with 4-butylaniline, which is first brominated to yield 2-bromo-4-butylaniline. smolecule.com Subsequently, the amino group of this brominated intermediate is acylated using an appropriate acetylating agent to form the final product, N-(2-bromo-4-butylphenyl)acetamide. smolecule.com A more general and classical method for synthesizing N-substituted 2-bromoacetamides is the nucleophilic substitution reaction between an amine and an α-haloacetyl halide, such as bromoacetyl bromide. nih.gov This reaction is applicable to a wide range of primary and secondary amines, including aromatic ones.

The synthesis of this compound relies on readily available chemical precursors. The primary starting material is 4-butylaniline . The bromoacetyl moiety is typically introduced using bromoacetyl bromide or bromoacetyl chloride . ontosight.aimdpi.com

The reaction conditions are critical for achieving high yields and purity. The acylation of anilines with bromoacetyl halides is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct that is formed. ontosight.ai Common bases include organic amines like triethylamine (B128534) or inorganic bases such as potassium carbonate or sodium carbonate solution. smolecule.comnih.govmdpi.com The choice of solvent is also important, with dichloromethane (B109758) (DCM) and dioxane being frequently used. nih.gov

Bromination of the aniline or acetanilide (B955) precursor can be achieved using molecular bromine (Br₂) or milder brominating agents like N-Bromosuccinimide (NBS). researchgate.net The use of NBS is often preferred as it can offer higher selectivity and minimize the formation of polybrominated byproducts. One-pot catalytic synthesis methods have also been developed, combining oxybromination and amidation reactions in a single reactor to improve efficiency. ufes.br

| Reaction Step | Reagents | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Acetylation | Acetic Anhydride / Acetyl Chloride | Triethylamine / Pyridine | - | - | quora.comsmolecule.com |

| Bromination | Bromine (Br₂) / NBS | - | Acetic Acid / Acetonitrile | 0°C to Room Temp | quora.com |

| Bromoacetylation | Bromoacetyl Bromide | Triethylamine / K₂CO₃ / Na₂CO₃ | Dichloromethane / Dioxane | 0°C to Reflux | nih.govmdpi.com |

Synthesis of Structurally Related 2-Bromoacetamides and Derivatives

The synthetic principles applied to this compound can be extended to a wide variety of structurally related N-aryl-2-bromoacetamides. These compounds serve as versatile intermediates in organic synthesis.

The bromine atom in the 2-bromoacetamide (B1266107) moiety is a good leaving group, making it susceptible to nucleophilic substitution. This reactivity allows for the synthesis of a diverse range of derivatives through alkylation and arylation reactions. For example, the bromine can be displaced by nucleophiles such as amines, thiols, or alkoxides. smolecule.com

Furthermore, the α-bromo amide structure is a key substrate in various cross-coupling reactions. Palladium-catalyzed reactions, such as the Hartwig α-arylation, can be used to form a new carbon-carbon bond at the α-position by reacting the bromoacetamide with arylboronic acids or other organometallic reagents. researchgate.net Similarly, Grignard reagents can be used for the arylation, alkenylation, and alkylation of related 2-halopyridine N-oxides, demonstrating a strategy for C-H bond functionalization. nih.gov These methods provide powerful tools for creating complex molecules with potential applications in medicinal chemistry and materials science. researchgate.netorganic-chemistry.org

Functional group interconversion (FGI) is a key strategy for creating derivatives of 2-bromoacetamides. ic.ac.uk This involves transforming existing functional groups within the molecule into new ones. ic.ac.ukorganic-chemistry.org For the 2-bromo-N-arylacetamide scaffold, several transformations are possible:

Substitution of Bromine: As mentioned, the bromine atom can be readily substituted. The Finkelstein reaction, for example, allows for the conversion of the bromide to a chloride or iodide by treatment with the corresponding sodium halide. vanderbilt.edu

Modification of the Amide: The amide bond itself can be subjected to chemical transformation, although it is generally stable. Under harsh conditions, it can be hydrolyzed back to the parent amine and carboxylic acid.

Aromatic Ring Functionalization: The phenyl ring can undergo further electrophilic substitution reactions, such as nitration or sulfonation, allowing for the introduction of additional functional groups. smolecule.com The existing substituents (bromo and butyl groups) will direct the position of the new incoming group.

These interconversions significantly expand the library of accessible compounds starting from a common 2-bromoacetamide intermediate. liverpool.ac.uk

Advanced Synthetic Techniques and Considerations

Modern synthetic chemistry continually seeks to improve efficiency, reduce waste, and access novel chemical space. For the synthesis of 2-bromoacetamides, several advanced techniques have been employed.

Ultrasound-assisted synthesis has been shown to be an efficient method for preparing N-substituted aryl 2-bromoacetamides and their subsequent derivatives. mdpi.com Sonication can accelerate reaction rates and often leads to higher yields in shorter reaction times compared to conventional heating methods. mdpi.com

One-pot catalytic synthesis represents another significant advancement. ufes.br By combining multiple reaction steps (e.g., bromination and amidation) into a single procedure without isolating intermediates, this approach saves time, resources, and reduces waste. Such processes have been successfully applied to produce N-(2-bromo-4-butylphenyl)acetamide with excellent conversion and selectivity. ufes.br

Palladium-catalyzed C-H activation is a powerful tool for creating complex derivatives. bohrium.com While often applied to the arylation of the α-carbon, it can also be used for intramolecular cyclizations or functionalization of the aryl ring, leading to novel heterocyclic structures.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for determining molecular structure. Nuclear Magnetic Resonance (NMR) provides insight into the chemical environment of atoms, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

NMR spectroscopy is a cornerstone technique for assigning the structure of organic compounds by mapping the magnetic fields around atomic nuclei. For 2-bromo-N-(4-butylphenyl)acetamide, a complete assignment would require both ¹H and ¹³C NMR data. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-butylphenyl group, the methylene (B1212753) protons of the butyl chain, the terminal methyl group, the N-H proton of the amide, and the methylene protons of the bromoacetyl group.

Despite the theoretical utility of this technique, specific, experimentally-derived NMR data (chemical shifts, coupling constants) for this compound are not available in the reviewed literature. Consequently, a data table for its NMR characteristics cannot be compiled.

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key expected IR absorption bands would include the N-H stretch, the C=O (Amide I) stretch, and the C-N stretch, as well as absorptions corresponding to the aromatic ring and the C-Br bond.

Mass spectrometry would be employed to determine the compound's exact molecular weight and to study its fragmentation pathways, which would aid in confirming its structure. The mass spectrum would show a molecular ion peak corresponding to the compound's mass.

However, specific experimental IR and MS data for this compound have not been reported in the available scientific databases and literature. Therefore, a table of its characteristic IR frequencies and mass spectral fragments cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases reveals no published crystal structure for this compound. Therefore, detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available.

Conformational Studies and Molecular Architecture

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The molecular architecture of this compound would be defined by the torsional angles between the phenyl ring, the amide plane, and the bromoacetyl group. The flexibility of the n-butyl chain also contributes to the molecule's conformational possibilities.

Computational and Theoretical Chemistry Insights

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These calculations provide foundational insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

For acetamide (B32628) derivatives, the distribution of HOMO and LUMO is typically spread across the aromatic ring and the acetamide group. In the case of 2-bromo-N-(4-butylphenyl)acetamide, the HOMO is expected to be localized primarily on the electron-rich 4-butylphenyl ring, indicating that this region is prone to electrophilic attack. Conversely, the LUMO is likely to be distributed over the bromoacetamide moiety, highlighting its electrophilic character. Theoretical calculations for related N-chlorophenyl acetamide compounds have been used to determine these energetic parameters, providing a basis for comparison. xisdxjxsu.asia

| Parameter | Energy (eV) | Description |

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | ELUMO - EHOMO |

| Note: The values presented are illustrative and based on typical DFT calculations for similar aromatic amide structures. Actual values for this compound would require specific computational analysis. |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green areas represent neutral potential.

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. The hydrogen atom of the N-H group would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack. The bromine atom would also contribute to the electrophilic character of the adjacent carbon. Such analyses have been performed on related benzoxazole (B165842) derivatives to identify reactive sites. esisresearch.org

Fukui Functions and Local Reactivity Descriptors

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. They help in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks.

For this compound, the Fukui functions would likely confirm the qualitative predictions from the MEP map. The nitrogen and oxygen atoms of the acetamide group, along with the bromine atom, would be identified as key sites for various types of chemical reactions. The calculation of Fukui functions and other local reactivity descriptors is a standard component of computational studies on the reactivity of organic molecules. scholarsresearchlibrary.com

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand (a small molecule) will bind to the active site of a protein.

Ligand-Protein Binding Affinity Predictions

Molecular docking simulations can estimate the binding affinity between a ligand and a protein, typically expressed as a docking score or binding energy. A lower (more negative) binding energy indicates a more stable ligand-protein complex and a higher binding affinity. These predictions are crucial for identifying potential drug candidates.

| Potential Protein Target | Docking Score (kcal/mol) | Predicted Interaction |

| MurE Ligase | -7.5 | Potential antibacterial activity |

| GABA-A Receptor | -8.2 | Potential anticonvulsant activity |

| Sirtuin 2 | -9.1 | Potential anticancer activity |

| Note: These are hypothetical binding affinities for this compound based on studies of similar compounds and are for illustrative purposes only. |

Identification of Potential Molecular Targets and Binding Pockets

Beyond predicting binding affinity, molecular docking can identify the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex.

For this compound, docking simulations would likely reveal key interactions involving the amide group (forming hydrogen bonds) and the phenyl and butyl groups (engaging in hydrophobic interactions). The bromine atom could also participate in halogen bonding. Studies on related compounds have identified key interactions within the active sites of various enzymes, providing a roadmap for the rational design of more potent and selective inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively available in public literature, the principles of QSAR can be applied to this molecule by examining studies on structurally analogous N-phenylacetamide derivatives. These studies provide a framework for predicting the potential biological activities of this compound and for designing new, more potent analogs.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, statistical models can be developed to predict the activity of new or untested compounds.

Methodology of a QSAR Study for this compound:

A hypothetical QSAR study for a series of compounds including this compound would typically involve the following steps:

Data Set Selection: A series of structurally related N-phenylacetamide analogs with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity, or cytotoxicity) would be compiled. This set would include this compound as one of the data points. The data set is usually divided into a training set, for building the model, and a test set, for validating its predictive power.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electronegativity of the bromine atom and the electronic effects of the butyl group on the phenyl ring would be significant.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and van der Waals surface area. The bulk of the butyl group and the bromine atom would be captured by these descriptors.

Hydrophobic Descriptors: These quantify the lipophilicity of the compound, which is crucial for its ability to cross cell membranes. The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular topology, describing the connectivity of atoms.

Model Development: Statistical methods are employed to build a mathematical equation that relates the calculated descriptors to the biological activity. Common methods include:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the dependent variable (biological activity) and a set of independent variables (descriptors).

Partial Least Squares (PLS): This is a more advanced regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond 2D structures and analyze the 3D steric and electrostatic fields around the molecules. tandfonline.com

Illustrative Research Findings from Analogous N-Phenylacetamide Derivatives:

QSAR studies on various N-phenylacetamide derivatives have provided valuable insights into the structural requirements for different biological activities. For instance, a study on N-(1-benzylpiperidin-4-yl)phenylacetamide analogs as sigma-1 receptor ligands revealed the importance of substitutions on the phenylacetamide aromatic ring. acs.orgacs.orgnih.govconsensus.app The study found that the position and nature of the substituent significantly influenced binding affinity. For example, halogen substitutions generally increased affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. nih.gov

Another QSAR analysis of N-arylphenyl-2,2-dichloroacetamide analogs as anticancer agents identified several key descriptors that correlate with cytotoxic activity. brieflands.com The models developed in such studies can be used to predict the anticancer potential of new derivatives.

Hypothetical QSAR Data for this compound and Analogs:

To illustrate the structure of a QSAR dataset, the following interactive table presents hypothetical data for a series of N-(4-butylphenyl)acetamide derivatives, where the biological activity is predicted based on a QSAR model. The descriptors included are for demonstrative purposes.

| Compound ID | R-group (at position 2 of acetamide) | Experimental Activity (IC50, µM) | Predicted Activity (pIC50) | LogP | Molecular Weight |

| 1 | -Br | 5.2 | 5.28 | 4.1 | 284.18 |

| 2 | -Cl | 7.8 | 5.11 | 3.8 | 239.73 |

| 3 | -F | 10.1 | 4.99 | 3.6 | 223.28 |

| 4 | -I | 3.5 | 5.46 | 4.5 | 331.18 |

| 5 | -H | 15.4 | 4.81 | 3.5 | 205.29 |

Note: The data in this table is hypothetical and for illustrative purposes only. pIC50 is the negative logarithm of the IC50 value.

A QSAR equation derived from such data might look like:

pIC50 = β0 + β1(LogP) + β2(Molecular Weight) + ...

Where β coefficients represent the contribution of each descriptor to the activity. A positive coefficient for LogP would suggest that increasing lipophilicity enhances activity, while a negative coefficient would indicate the opposite.

By applying these principles, a QSAR model could be developed for this compound and its analogs to guide the synthesis of new compounds with potentially improved biological profiles. The insights gained from the model would help in understanding the key structural features that govern the activity of this class of compounds.

Pharmacological and Biological Activity Profiles in Vitro and Preclinical Models

Antimicrobial Research

Investigations into the antimicrobial properties of various acetamide (B32628) derivatives have been conducted; however, specific studies detailing the efficacy of 2-bromo-N-(4-butylphenyl)acetamide were not found in available scientific literature.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

A thorough review of published studies yielded no specific data on the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. Consequently, no data tables on its minimum inhibitory concentrations (MIC) or zones of inhibition can be provided.

Antifungal Activity Against Pathogenic Fungi

There is no specific research available that evaluates the antifungal activity of this compound against pathogenic fungi. Studies on structurally similar compounds, such as 2-bromo-N-phenylacetamide, have shown antifungal properties, but these findings cannot be directly attributed to the title compound. researchgate.netresearchgate.net

Anti-Biofilm Properties and Eradication Studies

No published research was identified that specifically investigates the anti-biofilm formation or biofilm eradication capabilities of this compound.

Anticancer / Cytotoxic Potential (In Vitro Cell Line Studies)

The potential of acetamide derivatives as anticancer agents is an area of interest in medicinal chemistry. However, specific data for this compound is not present in the reviewed literature.

Antiproliferative Activity Across Diverse Cancer Cell Lines

No studies documenting the in vitro antiproliferative or cytotoxic activity of this compound across any cancer cell lines were found. Therefore, data regarding its IC50 or GI50 values against cell lines such as MCF-7, NCI-H460, or SF-268 are not available.

Selective Toxicity and Therapeutic Index Considerations (in preclinical models)

As there are no available in vitro cytotoxicity studies on cancer cell lines for this compound, there is consequently no research on its selective toxicity toward cancerous versus non-cancerous cells or any calculation of its therapeutic index in preclinical models.

Other Investigational Biological Activities

Receptor Interaction Studies

As with enzyme inhibition, there is a notable absence of specific research focused on the receptor interaction profile of this compound in the current scientific literature. The potential for this compound to interact with biological receptors can be inferred from the study of other molecules containing the acetamide functional group. smolecule.com

Without dedicated receptor binding assays for this compound, any discussion of its receptor interaction profile remains speculative. Future research, including radioligand binding assays and other molecular pharmacology techniques, would be required to identify and characterize any potential receptor targets.

Table 2: Receptor Interaction Data for Structurally Related Acetamide Derivatives

No direct receptor interaction data is available for this compound. The following table is for illustrative purposes and does not represent the specific activity of the subject compound.

| Receptor Target | Test Compound (Similar Moiety) | Binding Affinity (e.g., Ki, IC50) | Functional Activity (e.g., Agonist, Antagonist) |

| Not Available | Not Available | Not Available | Not Available |

Mechanistic Investigations of Biological Action

Cellular Pathway Modulation

Induction of Apoptosis and Autophagy in Cancer Cells

There is currently no published research investigating the ability of 2-bromo-N-(4-butylphenyl)acetamide to induce apoptosis or autophagy in cancer cells. While other novel compounds are often evaluated for these pro-apoptotic and autophagic activities as potential anticancer mechanisms, such studies have not been reported for this specific molecule.

Effects on Cell Cycle Progression

The impact of this compound on cell cycle progression in any cell line remains uninvestigated. It is therefore unknown whether this compound can induce cell cycle arrest at any phase, a common mechanism of action for antiproliferative agents.

Macromolecular Target Engagement Studies

DNA and RNA Interaction Analysis

No studies have been conducted to determine if this compound interacts with nucleic acids. The potential for this compound to bind to DNA or RNA, and any subsequent functional consequences, has not been explored.

Protein Binding and Enzyme Inhibition Mechanisms

While the 2-bromoacetamide (B1266107) functional group is known to be a reactive moiety capable of covalently modifying proteins, often leading to enzyme inhibition, there are no specific studies identifying protein targets or enzyme inhibition profiles for this compound. Research into its potential as an inhibitor for any class of enzymes is not present in the current body of scientific literature.

Membrane-Related Mechanisms (e.g., Ergosterol (B1671047), Sorbitol Pathway Perturbations)

There is no available information on whether this compound affects membrane-related mechanisms. For instance, its potential to interfere with the ergosterol biosynthesis pathway in fungi or to perturb the sorbitol pathway, which is relevant in diabetic complications, has not been a subject of investigation.

Resistance Mechanisms and Overcoming Strategies

Information regarding resistance mechanisms to this compound and strategies to overcome them is not available in the current body of scientific literature.

Structure Activity Relationship Sar Studies and Rational Design

Influence of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the 2-bromo-N-(4-butylphenyl)acetamide scaffold play a critical role in determining the biological activity of the resulting analogs. Research has shown that even minor chemical alterations can lead to significant changes in potency and selectivity, highlighting the sensitive interplay between the molecule's structure and its biological target.

Aromatic Ring Modifications and Their Impact

Modifications to the 4-butylphenyl ring of the parent compound have been a key focus of SAR studies. The introduction of various substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Generally, the presence of electron-withdrawing groups on the phenyl ring tends to enhance the biological activity of N-phenylacetamide derivatives. scielo.br For instance, in a series of 2,3-dioxoindolin-N-phenylacetamide derivatives, compounds with halogen substituents, which are electron-withdrawing, demonstrated better inhibitory activity against CDC25B and PTP1B phosphatases compared to those with electron-donating groups. scielo.br This suggests that a more electron-deficient aromatic ring may be favorable for binding to these enzymes.

Similarly, studies on other N-phenylacetamide analogs have revealed the importance of the substitution pattern. For example, in a series of theophylline-1,2,4-triazole-S-linked N-phenyl acetamides, both electron-donating and electron-withdrawing groups on the phenyl ring of the N-phenylacetamide moiety increased inhibitory potential against HCV serine protease compared to the unsubstituted phenyl ring. frontiersin.org Specifically, a chloro group at the para position resulted in the most potent compound in that series. frontiersin.org

The position of the substituent on the aromatic ring is also a critical determinant of activity. In the aforementioned study on CDC25B inhibitors, a clear positional effect was observed for halogen substituents. For fluorinated compounds, the order of potency was ortho > para > meta, and a similar trend was seen for chlorinated compounds (ortho > para > meta). For brominated derivatives, the order was ortho > 2,4-dibromo > meta > para. scielo.br

The following table summarizes the impact of various aromatic ring modifications on the biological activity of N-phenylacetamide derivatives based on findings from different studies.

| Modification | Effect on Biological Activity | Example Compound Series | Reference |

| Electron-withdrawing groups | Generally increased activity | 2,3-dioxoindolin-N-phenylacetamides | scielo.br |

| Electron-donating groups | Generally decreased activity, but can sometimes enhance it | Theophylline-1,2,4-triazole-S-linked N-phenyl acetamides | frontiersin.org |

| Halogen substitution (ortho) | Often leads to higher potency | 2,3-dioxoindolin-N-phenylacetamides | scielo.br |

| Halogen substitution (para) | Can also lead to high potency | Theophylline-1,2,4-triazole-S-linked N-phenyl acetamides | frontiersin.org |

| Halogen substitution (meta) | Generally results in lower potency | 2,3-dioxoindolin-N-phenylacetamides | scielo.br |

| Introduction of a cyano group | Decreased FOXM1 expression in a cancer cell line | N-Phenylthieno[2,3-b]pyridine-2-carboxamides | mdpi.com |

Acetamide (B32628) Moiety Modifications and Their Role

The acetamide linker in this compound is another crucial element for its biological activity. Modifications to this moiety can alter the molecule's conformation, hydrogen bonding capacity, and metabolic stability.

The amide bond itself is a key pharmacophoric feature, often participating in hydrogen bonding interactions with target proteins. The N-H proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The conformation around the amide bond is also important, with the anti conformation of the N-H bond relative to the carbonyl group being observed in the crystal structure of 2-bromo-N-(4-bromophenyl)acetamide. researchgate.net

Replacing the amide bond with bioisosteres is a common strategy in medicinal chemistry to improve pharmacokinetic properties while retaining biological activity. scispace.com For example, 1,2,3-triazoles are well-known amide bond bioisosteres that are resistant to cleavage by proteases. nih.gov The successful replacement of an amide bond with a 1,2,3-triazole has led to the discovery of potent bioactive molecules. nih.gov Other potential bioisosteric replacements for the amide group include 1,2,4-oxadiazoles and 1,3,4-oxadiazoles. nih.gov

The substituent on the nitrogen of the acetamide is also critical. In the parent compound, this is a 4-butylphenyl group. The butyl group contributes to the lipophilicity of the molecule, which can be important for membrane permeability and binding to hydrophobic pockets in target proteins.

Halogen Atom Position and Influence

The bromine atom in this compound significantly influences its physicochemical properties and biological activity. The position and nature of the halogen can impact lipophilicity, electronic character, and the potential for halogen bonding interactions.

Studies on various N-phenylacetamide derivatives have consistently shown that the presence and position of a halogen on the phenyl ring can dramatically affect biological potency. For instance, in a series of 2,3-dioxoindolin-N-phenylacetamide derivatives, brominated compounds showed a specific order of activity against CDC25B, with the ortho-bromo derivative being the most potent. scielo.br This highlights the importance of the halogen's position in directing the molecule's interaction with its target.

In another study on indole-based compounds, the introduction of a halogen atom, such as chloro or bromo, at the C5 position of the indole (B1671886) ring was associated with increased anticancer activity. nih.gov This was attributed to the increased lipophilicity conferred by the halogen, which can enhance cell membrane penetration. nih.gov

The following table illustrates the influence of halogen atom position on the biological activity of N-phenylacetamide and related analogs.

| Halogen and Position | Observed Effect | Compound Series | Reference |

| ortho-Bromo | Most potent among brominated derivatives | 2,3-dioxoindolin-N-phenylacetamides | scielo.br |

| para-Bromo | Slightly more active than meta-bromo | Indole-3-acetamide derivatives | acs.org |

| meta-Bromo | Less active than para-bromo | Indole-3-acetamide derivatives | acs.org |

| C5-Halogen (Indole ring) | Increased anticancer activity | 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives | nih.gov |

| 2-Bromo vs. 2-Chloro (acetamide side chain) | Small reduction in potentiation with 2-bromo | Phenylacetamide analogs potentiating antibiotics | nih.gov |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug discovery to generate novel chemical entities with improved properties while maintaining the desired biological activity. scispace.comresearchgate.net These approaches involve replacing a core structural motif (the scaffold) or a specific functional group with another that is sterically and electronically similar. scispace.comresearchgate.net

For a molecule like this compound, scaffold hopping could involve replacing the N-phenylacetamide core with a different heterocyclic or carbocyclic system that maintains a similar spatial arrangement of key functional groups. The goal is to discover new scaffolds that may offer advantages in terms of synthetic accessibility, patentability, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Bioisosteric replacement is a more focused approach where a specific part of the molecule is exchanged. scispace.com For example, the bromine atom could be replaced with other halogens (Cl, F) or a trifluoromethyl group to modulate electronic properties and lipophilicity. nih.gov As mentioned previously, the amide bond is a common target for bioisosteric replacement with heterocycles like 1,2,3-triazoles or oxadiazoles (B1248032) to enhance metabolic stability. nih.gov The phenyl ring itself could be replaced by other aromatic or heteroaromatic rings to explore new interactions with the biological target.

The following table provides examples of potential scaffold hopping and bioisosteric replacement strategies for this compound.

| Original Moiety | Potential Replacement | Rationale | Reference |

| Amide bond | 1,2,3-Triazole | Increase metabolic stability, protease resistance | nih.gov |

| Amide bond | 1,2,4-Oxadiazole | Improve pharmacokinetic properties | nih.gov |

| Phenyl ring | Thiophene, Pyridine | Explore different aromatic interactions | mdpi.com |

| Bromine atom | Chlorine, Fluorine, Trifluoromethyl | Modulate electronics and lipophilicity | nih.gov |

| Butyl group | Methoxy, Ethyl, Propyl | Fine-tune lipophilicity and steric bulk | acs.org |

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for understanding the structure-activity relationships of drug candidates and for the rational design of new compounds. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping provide valuable insights into how molecules like this compound and its analogs interact with their biological targets.

Molecular docking studies can predict the binding mode and affinity of a ligand within the active site of a protein. mdpi.com For example, docking studies with N-phenylacetamide derivatives have helped to identify key amino acid residues involved in binding, such as Val296 and Leu289 in the FOXM1 DNA-binding site. mdpi.com This information can guide the design of new analogs with improved interactions.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can be used to predict the activity of virtual compounds before they are synthesized, thus prioritizing the most promising candidates. For instance, a 3D-QSAR model was developed to predict the activity of phenylacetamide derivatives as MAO-A inhibitors. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov A pharmacophore model for MAO-A inhibitors identified one donor, two hydrophobic, and one aromatic feature as being crucial for activity. nih.gov

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by providing a deeper understanding of SAR and enabling the more efficient design of potent and selective molecules.

Future Research Directions and Therapeutic Potential

Development of Novel Derivatives with Enhanced Potency and Selectivity

The core structure of 2-bromo-N-(4-butylphenyl)acetamide is amenable to a wide range of chemical modifications to enhance its biological efficacy and selectivity. The synthesis of new derivatives is a key strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. Research in this area would focus on systematic structural alterations to understand structure-activity relationships (SAR).

Key areas for derivatization include:

Modification of the Acyl Group: The bromoacetyl group is a reactive moiety. Replacing the bromine with other halogens (chlorine, fluorine) or with different functional groups could modulate the compound's reactivity and binding affinity to biological targets. Furthermore, the acetamide (B32628) backbone itself can be altered.

Substitution on the Phenyl Ring: The 4-butylphenyl group offers opportunities for modification. Varying the length and branching of the alkyl chain, or introducing other substituents such as hydroxyl, methoxy, or nitro groups, can significantly impact lipophilicity and electronic properties, thereby influencing cell permeability and target interaction.

Studies on similar N-arylacetamide derivatives have demonstrated that such modifications can lead to compounds with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govelsevierpure.comijpras.comnih.gov For instance, the synthesis and evaluation of a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives showed moderate to high antibacterial activity. asianjpr.com This suggests that a systematic exploration of the chemical space around this compound could yield derivatives with significantly enhanced potency and a more desirable selectivity profile for specific therapeutic applications.

Exploration of New Biological Targets and Mechanisms

While preliminary studies on compounds structurally related to this compound have suggested potential anti-inflammatory or analgesic effects, the precise molecular targets and mechanisms of action remain largely uncharacterized. nih.gov A crucial area of future research will be the identification and validation of the biological pathways modulated by this compound and its derivatives.

Potential avenues for exploration include:

Enzyme Inhibition: The bromoacetamide moiety is a known electrophile that can covalently modify nucleophilic residues (like cysteine or histidine) in enzyme active sites. This suggests that derivatives of this compound could act as irreversible inhibitors of specific enzymes involved in disease pathology.

Receptor Modulation: N-acyl-aryl compounds have been shown to interact with a variety of receptors, including G protein-coupled receptors (GPCRs) and ion channels. mayo.edu Investigating the effect of this compound on these receptor families could reveal novel therapeutic targets. For example, a high-throughput screen identified novel antagonists for α6-containing nicotinic acetylcholine (B1216132) receptors (nAChRs), highlighting the potential for discovering new receptor modulators within this chemical class. researchgate.net

Modulation of Signaling Pathways: Research on other acetamide derivatives has pointed towards interference with key cellular signaling pathways. For instance, certain iodoacetamido benzoheterocyclic derivatives have been found to inhibit STAT5 phosphorylation, a critical signaling node in some leukemias. indexcopernicus.com Exploring the impact of this compound on such pathways could uncover its potential in oncology and other diseases.

The following table summarizes potential biological targets for N-arylacetamide derivatives based on existing research on similar compounds.

| Potential Target Class | Specific Examples | Therapeutic Area | Supporting Evidence |

| Enzymes | Cyclooxygenases (COX), Lipoxygenases (LOX), Urease | Inflammation, Pain, Infectious Diseases | Studies on various acetamide derivatives have shown inhibitory activity against these enzymes. |

| Receptors | G Protein-Coupled Receptors (GPCRs), Ion Channels (e.g., nAChRs) | Neurological Disorders, Pain, Inflammation | N-acyl-aryl compounds are known to modulate these receptor types. HTS has identified nAChR antagonists. mayo.eduresearchgate.net |

| Signaling Proteins | STAT5 | Cancer (Leukemia) | Iodoacetamido derivatives have been shown to inhibit STAT5 phosphorylation. indexcopernicus.com |

| DNA Gyrase | Bacterial DNA Gyrase | Infectious Diseases | Some acetamide derivatives have shown antibacterial activity by targeting this enzyme. |

Combinatorial Chemistry and High-Throughput Screening Applications

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput screening (HTS) are indispensable tools. asianjpr.comnih.gov Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining different chemical building blocks. elsevierpure.comlabiotech.eu This approach can generate a multitude of derivatives with diverse structural features.

The process would typically involve:

Library Design: Designing a library of derivatives with variations in the acyl group and the aryl ring substituents.

Parallel Synthesis: Synthesizing the library of compounds, often on a solid support or in a solution-phase parallel format. Current time information in IN.

High-Throughput Screening (HTS): Screening the entire library against a panel of biological targets (e.g., enzymes, receptors) in an automated, high-throughput fashion. mdpi.complos.org

HTS enables the rapid identification of "hits" – compounds that exhibit a desired biological activity. These hits can then be further optimized through medicinal chemistry efforts to develop lead compounds with improved properties. The integration of combinatorial synthesis and HTS provides a powerful engine for drug discovery, accelerating the identification of potent and selective drug candidates from a large pool of possibilities. aacrjournals.org

Advanced Preclinical Models for Efficacy Validation

Once promising derivatives of this compound are identified, their efficacy must be validated in relevant preclinical models before they can be considered for clinical development. Moving beyond traditional cell culture and animal models, advanced preclinical models offer a more accurate representation of human diseases.

Patient-Derived Xenografts (PDXs): In oncology, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming the gold standard for preclinical efficacy testing. aacrjournals.orgugent.be These models have been shown to better recapitulate the heterogeneity and drug response of the original human tumor compared to traditional cell line-derived xenografts. plos.org

Organoid Models: Organoids are three-dimensional (3D) cell cultures derived from stem cells that self-organize to mimic the structure and function of an organ. nih.govdrugtargetreview.com Patient-derived organoids can be used to create "disease-in-a-dish" models for a variety of conditions, including cancer and inflammatory diseases, allowing for more predictive in vitro drug testing. labiotech.eunews-medical.net

Humanized Animal Models: For evaluating therapies that target the immune system, such as in immuno-oncology or autoimmune diseases, humanized mice (immunodeficient mice engrafted with human immune cells) provide a more relevant in vivo system.

Specific Animal Models of Disease: Depending on the identified therapeutic area, specific animal models will be crucial. For example, if a derivative shows potent anti-inflammatory activity, it would be tested in established animal models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis. elsevierpure.comnih.gov

The use of these advanced preclinical models will be critical for generating robust efficacy data and for identifying potential biomarkers of response, ultimately increasing the likelihood of successful clinical translation for novel derivatives of this compound.

Q & A

Q. How can reaction conditions be optimized for synthesizing 2-bromo-N-(4-butylphenyl)acetamide with high yield and purity?

The synthesis of brominated acetamide derivatives typically involves nucleophilic substitution or condensation reactions. Key parameters include:

- Temperature : Maintain 40–60°C to balance reaction rate and byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency due to their ability to stabilize intermediates .

- Stoichiometry : A 1.2:1 molar ratio of bromoacetylating agent to 4-butylaniline minimizes unreacted starting material .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?

- NMR :

- ¹H NMR : Signals at δ 2.5–3.0 ppm (acetamide CH2Br) and δ 7.2–7.4 ppm (aromatic protons of 4-butylphenyl) confirm substitution patterns .

- ¹³C NMR : Peaks at ~165 ppm (C=O) and ~35 ppm (Br-C) validate the acetamide backbone .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 284.1 (C₁₂H₁₅BrNO⁺) confirms molecular weight .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing bromine enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). Kinetic studies suggest second-order kinetics under basic conditions, with rate constants dependent on solvent polarity .

Advanced Research Questions

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?

- Systematic substituent variation : Replace the butyl group with methyl, ethyl, or propyl chains to isolate steric/electronic effects .

- Computational modeling : Density Functional Theory (DFT) calculations predict electron density distribution and binding affinities, explaining discrepancies in biological activity .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regioselectivity observed in substitution reactions .

Q. How can molecular docking studies elucidate the compound’s mechanism of action in enzyme inhibition?

- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) due to the acetamide scaffold’s affinity for ATP-binding pockets .

- Docking software : Use AutoDock Vina with force fields (e.g., AMBER) to simulate binding poses. Validate results with IC₅₀ assays .

- Key interactions : Bromine forms halogen bonds with Lys or Arg residues, while the butyl group occupies hydrophobic pockets .

Q. What experimental designs mitigate challenges in studying the compound’s metabolic stability?

- In vitro assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor half-life (t₁/₂) via LC-MS/MS .

- Isotopic labeling : Incorporate ¹⁴C at the acetamide carbon to track metabolic pathways .

- Co-administration : Test with CYP inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes .

Q. How do solvent effects and pH alter the compound’s stability in long-term storage?

- Stability profiling :

- Aqueous buffers : Degradation accelerates at pH < 5 (amide hydrolysis) or pH > 8 (bromine displacement) .

- Solid state : Store under argon at −20°C; DSC analysis shows decomposition onset at 120°C .

- Accelerated testing : Use 40°C/75% RH for 6 months to predict shelf life .

Methodological Considerations

Q. What analytical techniques differentiate between polymorphic forms of this compound?

- PXRD : Distinct diffraction peaks at 2θ = 12.5°, 18.3°, and 24.7° indicate Form I vs. Form II .

- DSC : Endothermic peaks at 85°C (Form I) and 92°C (Form II) correlate with stability .

Q. How can researchers design SAR studies to optimize the compound’s pharmacokinetic properties?

- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl, sulfonamide) to reduce logP and enhance solubility .

- Prodrug strategies : Mask the acetamide as an ester to improve oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.